[(2R,5R)-3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate
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Overview
Description
[(2R,5R)-3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate is a complex organic compound with a molecular formula of C23H25N5O7S . This compound is characterized by its unique structure, which includes a purine base linked to a sugar moiety, further modified with acetyl groups and a sulfanyl-substituted phenyl ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of [(2R,5R)-3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate involves multiple steps. . The reaction conditions typically involve the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[(2R,5R)-3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its structural similarity to nucleosides makes it a candidate for studying nucleic acid interactions and enzyme activities.
Industry: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with biological targets, such as enzymes or receptors. The purine base can mimic natural nucleosides, allowing it to interfere with nucleic acid synthesis or enzyme functions. The sulfanyl-substituted phenyl group may enhance its binding affinity or specificity for certain molecular targets, leading to its biological effects .
Comparison with Similar Compounds
Similar compounds include other acetylated nucleosides and purine derivatives. For example:
- [(2R,3R,4R,5R)-3,4-diacetyloxy-5-[2-amino-6-(4-methylphenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate
- [(2R,3R,4R,5R)-3,4-diacetyloxy-5-[2-amino-6-oxo-8-phenyl-1H-purin-9-yl]-2-oxolanyl]methyl ester These compounds share structural similarities but differ in specific functional groups or substitutions, which can influence their chemical reactivity and biological activity. The uniqueness of [(2R,5R)-3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate lies in its specific combination of acetyl groups and the sulfanyl-substituted phenyl ring, which may confer distinct properties and applications.
Properties
Molecular Formula |
C23H24N4O8S |
---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
[(2R,5R)-3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C23H24N4O8S/c1-11-5-7-15(8-6-11)36-21-17-20(25-23(31)26-21)27(10-24-17)22-19(34-14(4)30)18(33-13(3)29)16(35-22)9-32-12(2)28/h5-8,10,16,18-19,22H,9H2,1-4H3,(H,25,26,31)/t16-,18?,19?,22-/m1/s1 |
InChI Key |
FGOSQAPWZULDRY-PZNXAURZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=NC(=O)NC3=C2N=CN3[C@H]4C(C([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=O)NC3=C2N=CN3C4C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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